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molecular formula C6H8BrN3 B1523553 5-Bromo-2-hydrazinyl-3-methylpyridine CAS No. 1216259-76-5

5-Bromo-2-hydrazinyl-3-methylpyridine

Cat. No. B1523553
M. Wt: 202.05 g/mol
InChI Key: IHCYKIQCCAIZGI-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

A solution of acetic anhydride (12.22 mL, 129 mmol) in THF (10 mL) was added over a 10 min period to a suspension of 5-bromo-2-hydrazinyl-3-methylpyridine (25 g, 118 mmol) (Step 130.5) in dioxane (125 mL) and acetic acid (25 mL), at rt. The reaction mixture was stirred for 10 min at rt, heated to 100° C., stirred for 7 h at this temperature, and concentrated. The solid residue was purified by trituration with TBME to provide the title compound (25.7 g) as a colorless solid. tR: 0.39 min (LC-MS 2); ESI-MS: 225.9 [M+H]+ (LC-MS 2).
Quantity
12.22 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)[CH3:2].[Br:8][C:9]1[CH:10]=[C:11]([CH3:17])[C:12]([NH:15][NH2:16])=[N:13][CH:14]=1>C1COCC1.O1CCOCC1.C(O)(=O)C>[Br:8][C:9]1[CH:10]=[C:11]([CH3:17])[C:12]2[N:13]([C:1]([CH3:2])=[N:16][N:15]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
12.22 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)NN)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C.
STIRRING
Type
STIRRING
Details
stirred for 7 h at this temperature
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was purified by trituration with TBME

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C(=NN2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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